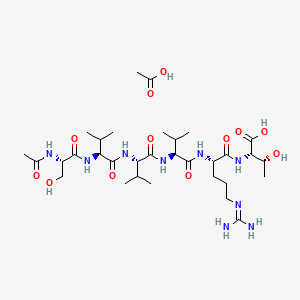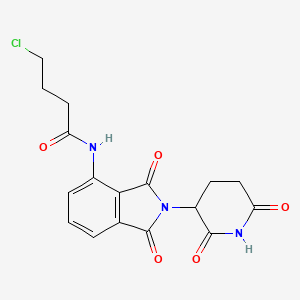
Pomalidomide-CO-C3-Cl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-CO-C3-Cl is a derivative of pomalidomide, a third-generation immunomodulatory drug (IMiD) known for its potent antiangiogenic and immunomodulatory properties . Pomalidomide itself is used primarily in the treatment of relapsed and refractory multiple myeloma . The compound this compound is a modified version designed to enhance its therapeutic efficacy and broaden its application in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-CO-C3-Cl involves several steps, starting with the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then subjected to further chemical modifications to introduce the CO-C3-Cl moiety. The reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product undergoes rigorous purification steps to achieve a purity greater than 99% .
Analyse Chemischer Reaktionen
Types of Reactions
Pomalidomide-CO-C3-Cl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Pomalidomide-CO-C3-Cl has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in cellular assays to investigate its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential in treating various cancers and immune-related disorders.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
Pomalidomide-CO-C3-Cl exerts its effects through multiple mechanisms:
Binding to Cereblon (CRBN): This is a crucial component for its antimyeloma activity.
Downregulation of Interaction: It downregulates the interaction between multiple myeloma cells and the bone marrow microenvironment, including bone marrow stroma cells.
Induction of Apoptosis: It inhibits the proliferation and induces apoptosis of various tumor cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: The parent compound, known for its teratogenic effects but also its immunomodulatory properties.
Lenalidomide: A second-generation IMiD with enhanced efficacy and reduced toxicity compared to thalidomide.
CC-122, CC-220, CC-885: Novel thalidomide analogs designed for better clinical efficacy.
Uniqueness
Pomalidomide-CO-C3-Cl stands out due to its enhanced potency and broader range of applications compared to its predecessors. Its unique chemical structure allows for more targeted therapeutic effects and reduced side effects .
Eigenschaften
Molekularformel |
C17H16ClN3O5 |
|---|---|
Molekulargewicht |
377.8 g/mol |
IUPAC-Name |
4-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]butanamide |
InChI |
InChI=1S/C17H16ClN3O5/c18-8-2-5-12(22)19-10-4-1-3-9-14(10)17(26)21(16(9)25)11-6-7-13(23)20-15(11)24/h1,3-4,11H,2,5-8H2,(H,19,22)(H,20,23,24) |
InChI-Schlüssel |
DHHLLVWYUGOKFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


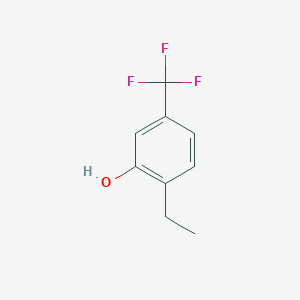
![3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14769474.png)
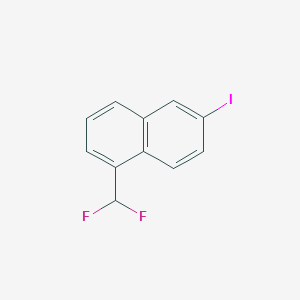
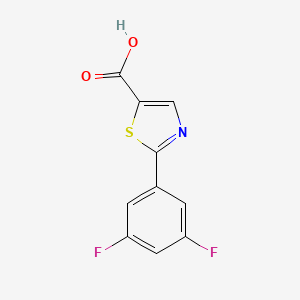
![2-[(4-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene](/img/structure/B14769493.png)
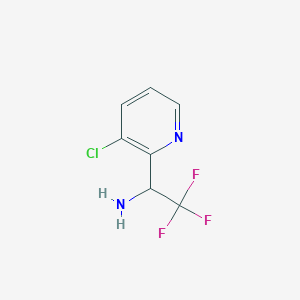
![N-[(2S,3R,4R,5S,6R)-4-hydroxy-2,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B14769509.png)
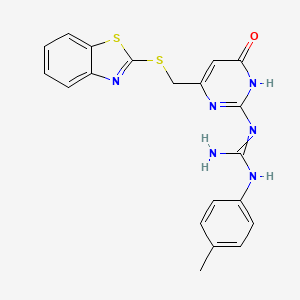


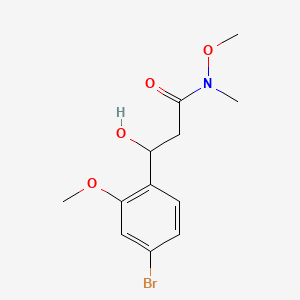
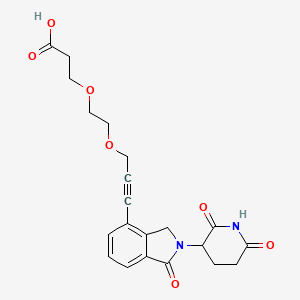
![(2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine](/img/structure/B14769555.png)
